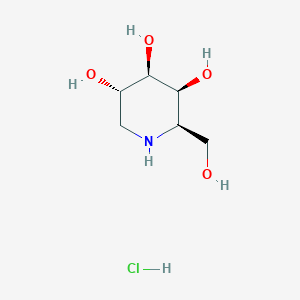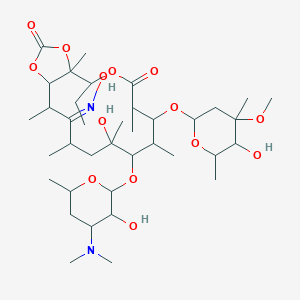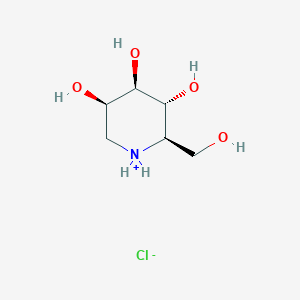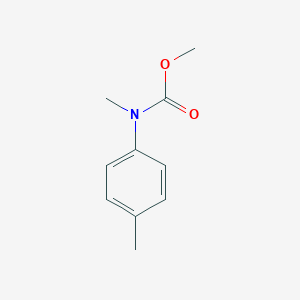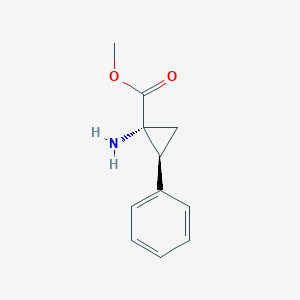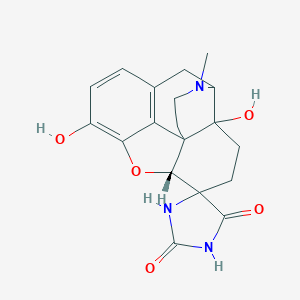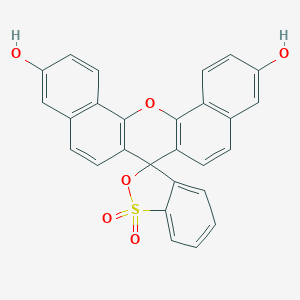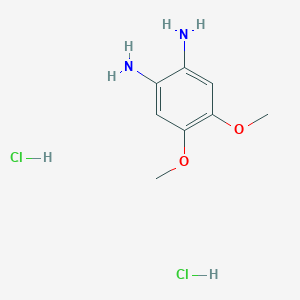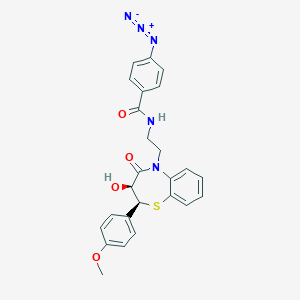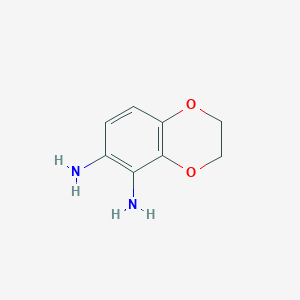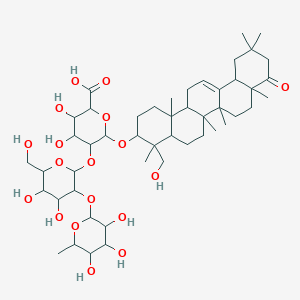
6,7-Dihydroxyswainsonine
Overview
Description
6,7-Dihydroxyswainsonine is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is an analog of Swainsonine, a plant alkaloid known for its inhibitory effects on α-mannosidase, an enzyme involved in glycoprotein processing . This compound exhibits similar inhibitory properties but with significantly reduced activity, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyswainsonine typically involves the hydroxylation of Swainsonine. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 6 and 7 positions of the Swainsonine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxyswainsonine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert hydroxyl groups into other functional groups.
Substitution: The hydroxyl groups at positions 6 and 7 can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6,7-Dihydroxyswainsonine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydroxyswainsonine involves the inhibition of α-mannosidase, an enzyme that plays a crucial role in the processing of glycoproteins. By inhibiting this enzyme, the compound disrupts the normal processing and maturation of glycoproteins, leading to the accumulation of improperly processed glycoproteins . This mechanism is similar to that of Swainsonine but with reduced potency .
Comparison with Similar Compounds
Swainsonine: The parent compound, known for its potent inhibitory effects on α-mannosidase.
Castanospermine: Another glycosidase inhibitor with a different structure but similar inhibitory properties.
Deoxynojirimycin: A potent inhibitor of α-glucosidase, another enzyme involved in glycoprotein processing.
Uniqueness: 6,7-Dihydroxyswainsonine is unique due to its specific hydroxylation pattern, which imparts distinct inhibitory properties compared to its analogs. Its reduced activity compared to Swainsonine makes it a valuable tool for studying enzyme inhibition with lower potency, allowing for more controlled experimental conditions .
Properties
IUPAC Name |
(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHMQGAWBUNLD-RDULZCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2N1CC(C(C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446432 | |
| Record name | 6,7-DIHYDROXYSWAINSONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144367-16-8 | |
| Record name | 6,7-DIHYDROXYSWAINSONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


